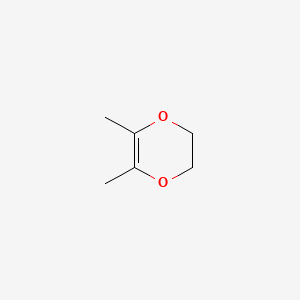

2,3-Dihydro-5,6-dimethyl-1,4-dioxin

Description

Foundational Concepts of Cyclic Ethers and Oxygen Heterocycles

Cyclic ethers are organic compounds that feature an oxygen atom as part of a ring structure. fiveable.me These compounds are a subset of a broader class known as heterocycles, which are cyclic molecules containing at least one atom other than carbon within their ring. libretexts.org The presence of the oxygen heteroatom imparts distinct physical and chemical properties to these molecules compared to their carbocyclic counterparts.

Generally, the chemical behavior of the ether functional group is consistent whether it is in an open chain or a ring. unizin.org However, the reactivity of cyclic ethers can be significantly influenced by the size of the ring. For instance, three-membered cyclic ethers, known as epoxides or oxiranes, exhibit high reactivity due to significant ring strain. fiveable.meunizin.org Larger rings, such as the five-membered tetrahydrofuran (B95107) and the six-membered dioxane, are more stable and are often used as inert solvents in chemical reactions. unizin.org

Historical Evolution of Dihydro-1,4-dioxin Research

The history of 1,4-dioxane (B91453) and its derivatives is closely linked to the development of industrial chemistry. 1,4-Dioxane itself was first synthesized in 1863. itrcweb.org Its commercial production began on a small scale in 1929 and saw significant increases in the mid-20th century, primarily for its use as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane. itrcweb.org

Research into the broader class of 1,4-dioxins has revealed that the fully unsaturated 1,4-dioxin (B1195391) is a relatively unstable compound. thieme-connect.de This has led to a greater focus on its more stable, partially saturated derivatives, such as the 2,3-dihydro-1,4-dioxins. The synthesis of the parent 2,3-dihydro-1,4-dioxin (also known as 1,4-dioxene) has been achieved through methods like the elimination of acetate (B1210297) from 2-acetoxy-1,4-dioxane. orgsyn.org

The term "dioxin" in popular culture often refers to polychlorinated dibenzodioxins (PCDDs), which are highly toxic environmental pollutants. wikipedia.org It is important to distinguish these from the non-chlorinated and structurally simpler dihydro-1,4-dioxins. The study of PCDDs and their environmental impact began in earnest following incidents of industrial contamination, such as the one in Seveso, Italy, in 1976. duth.gr This has driven extensive research into the chemistry and toxicology of various dioxin-related compounds.

Significance of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin in Organic Chemistry and Related Fields

This compound is a member of the dihydro-1,4-dioxin family and serves as a valuable building block in organic synthesis. Its structure, featuring a dihydro-1,4-dioxin ring with two methyl groups attached to the double bond, provides a unique combination of functionality and reactivity.

One of the key applications of this compound and its derivatives is in Diels-Alder reactions. For example, the related 2,3-dimethylene-1,4-dioxane, which can be generated from precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, acts as a diene in [4+2] cycloaddition reactions to form functionalized cyclohexene (B86901) derivatives. nih.gov These products can then be converted into biologically important molecules. nih.gov

Derivatives of the broader 2,3-dihydro-1,4-benzodioxin scaffold (a related structure where a benzene (B151609) ring is fused to the dihydro-1,4-dioxin ring) have shown promise in medicinal chemistry. For instance, certain carboxamide derivatives have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a target for anticancer drugs. nih.gov This highlights the potential of the dihydro-1,4-dioxin core in the design of new therapeutic agents.

Overview of the Dihydro-1,4-dioxin Ring System: Structural Features and Derivatization Potential

The 2,3-dihydro-1,4-dioxin ring system consists of a six-membered ring containing two oxygen atoms at positions 1 and 4, and a double bond between carbons 5 and 6. This structure imparts a degree of conformational flexibility to the saturated portion of the ring, while the double bond provides a site for various chemical transformations.

The presence of the double bond allows for electrophilic addition reactions. For instance, 1,4-dioxin and its derivatives can react with halogens like bromine and chlorine to form the corresponding dihalo-adducts. thieme-connect.de The double bond can also be oxygenated using reagents such as peroxy acids or singlet oxygen. thieme-connect.de

The synthesis of substituted dihydro-1,4-dioxins can be achieved through several routes. A common method involves the condensation of a 1,2-diol with a 1,2-dihaloethane or a related electrophile. For example, the synthesis of 2,3-dihydrobenzo[b] libretexts.orgnih.govdioxine derivatives often starts from a substituted catechol (1,2-dihydroxybenzene). nih.govontosight.ai

The derivatization potential of the dihydro-1,4-dioxin ring system is extensive. Substituents can be introduced on both the saturated and unsaturated carbons, as well as on any fused aromatic rings. This allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in materials science and medicinal chemistry. For example, modifications to the substituents on the benzodioxine ring have been shown to significantly impact the inhibitory activity of PARP1 inhibitors. nih.gov

Compound Data

| Compound Name |

| This compound |

| 1,1,1-Trichloroethane |

| 1,2-Dihaloethane |

| 1,2-Diol |

| 1,4-Dioxane |

| 1,4-Dioxene |

| 2,3-Dihydro-1,4-benzodioxin |

| 2,3-Dihydro-1,4-dioxin |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane |

| 2,3-Dimethylene-1,4-dioxane |

| 2-Acetoxy-1,4-dioxane |

| Bromine |

| Catechol |

| Chlorine |

| Dioxane |

| Epoxides |

| Oxiranes |

| Poly(ADP-ribose)polymerase 1 |

| Polychlorinated dibenzodioxins |

| Tetrahydrofuran |

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O2 nih.gov |

| Molecular Weight | 114.14 g/mol nih.gov |

| IUPAC Name | 5,6-dimethyl-2,3-dihydro-1,4-dioxine nih.gov |

| CAS Number | 25465-18-3 nih.gov |

| Monoisotopic Mass | 114.068079557 Da nih.gov |

| Topological Polar Surface Area | 18.5 Ų nih.gov |

| Heavy Atom Count | 8 nih.gov |

| Complexity | 102 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25465-18-3 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1,4-dioxine |

InChI |

InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |

InChI Key |

RWUBSSLXZYPZDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OCCO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 5,6 Dimethyl 1,4 Dioxin and Analogous Systems

Direct Ring Closure Strategies for 1,4-Dioxins

The most direct methods for constructing the dihydro-1,4-dioxin ring involve the formation of the two ether linkages in a cyclization reaction. These strategies typically start with precursors that already contain the requisite carbon and oxygen atoms, which are then induced to form the six-membered ring.

Cyclization Reactions Involving Carbon-Oxygen Bond Formation

A primary strategy for forming the 1,4-dioxin (B1195391) ring system is through the condensation of an α-dicarbonyl compound with a 1,2-diol. For the synthesis of 2,3-dihydro-5,6-dimethyl-1,4-dioxin, this involves the reaction of 2,3-butanedione (B143835) (also known as biacetyl) with ethylene (B1197577) glycol. This acid-catalyzed condensation reaction proceeds by initial formation of a hemiketal, followed by a second intramolecular nucleophilic attack of the remaining hydroxyl group and subsequent dehydration to yield the target dihydrodioxin ring.

Similarly, the Williamson ether synthesis provides a conceptual basis for forming the dioxane ring. This involves the reaction of a 1,2-diol dianion with a 1,2-dihaloethane. In the context of the target molecule, treating the disodium (B8443419) salt of 2,3-butanediol (B46004) with a reagent like 1,2-dibromoethane (B42909) could theoretically lead to the formation of the saturated 5,6-dimethyl-1,4-dioxane ring, which could then be a precursor for the desired dihydro-1,4-dioxin. acs.org For analogous benzodioxane systems, the reaction of a catechol with 1,2-dibromoethane in the presence of a base like potassium carbonate is a well-established method for forming the dioxane ring. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Ref |

| 2,3-Butanedione | Ethylene Glycol | Acid (e.g., p-TSA) | Toluene | This compound | - | nih.gov |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Methyl 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylate | - | nih.gov |

Methodologies Utilizing Oxygenated Precursors

The synthesis of dihydro-1,4-dioxins can also be achieved from highly oxygenated acyclic or cyclic precursors. An important example is the preparation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane from biacetyl. nih.gov This compound serves as a stable precursor which can be utilized in further reactions. The synthesis involves the reaction of biacetyl with an orthoformate in the presence of an acid catalyst.

Another relevant strategy is the acid-catalyzed condensation of diols. While often used to produce polyethers, under specific conditions, intramolecular cyclization can be favored. google.com For instance, the acceptorless dehydrogenative condensation of diols, such as 2,3-butanediol, with anilines can produce substituted indoles, showcasing the reactivity of the diol under catalytic conditions that could be adapted for cyclization. nih.gov

| Precursor | Reagents | Product | Yield | Ref |

| Biacetyl (2,3-Butanedione) | Methanol, Trimethyl orthoformate, H₂SO₄ | 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Good | nih.gov |

| 1,9-Nonanediol | Dodecanedioic acid, DBSA | Polyester | 99% | nih.gov |

Reductive Elimination Approaches to Dihydro-1,4-dioxins

An alternative to direct ring closure is the formation of a saturated 1,4-dioxane (B91453) ring followed by the introduction of a double bond through an elimination reaction. This two-step approach offers flexibility in the choice of precursors and reaction conditions.

Dehalogenation from Polyhalogenated Dioxanes

This method involves the synthesis of a polyhalogenated 1,4-dioxane, which is then subjected to reductive dehalogenation to form the double bond. For instance, the synthesis of the parent 1,4-dioxin can be achieved from 2,3,5,6-tetrachloro-1,4-dioxane (B15485109) by treatment with magnesium iodide. thieme-connect.de This suggests a potential route to this compound starting from the corresponding 5,6-dimethyl-1,4-dioxane. Chlorination of this saturated dioxane would yield a di- or poly-chlorinated derivative, which could then undergo reductive elimination using reagents like zinc or other metal-based reducing agents to install the double bond. acs.orgthieme-connect.de

| Substrate | Reagent | Product | Yield | Ref |

| 2,3,5,6-Tetrachloro-1,4-dioxane | Magnesium iodide | 1,4-Dioxin | 64% | thieme-connect.de |

| 2,3,5,6-Tetrachloro-2,3-difluoro-2,3-dihydro-1,4-dioxin | Zinc | 2,3-Dichloro-5,6-difluoro-1,4-dioxin | - | thieme-connect.de |

Elimination Reactions from Functionalized Dioxanes

A double bond can be introduced into a saturated dioxane ring by an elimination reaction of a suitably functionalized precursor. This often involves the removal of water or other small molecules from adjacent carbon atoms. A key example is the solvolytic elimination from a 2-hydroxy-1,4-dioxane derivative. For instance, the reaction of 2,6-dibromo-4-dibromomethylphenol in 95% 1,4-dioxane with water can proceed through an elimination pathway. rsc.org While this is a more complex system, the principle of elimination from a functionalized dioxane is applicable. A more direct analogy would be the dehydration of a 2-hydroxy-5,6-dimethyl-1,4-dioxane, potentially formed via selective oxidation of the saturated dimethyl dioxane ring, to yield the desired dihydrodioxin.

Derivatization and Functionalization of Pre-existing Dihydro-1,4-dioxin Scaffolds

Once the 2,3-dihydro-1,4-dioxin ring system is formed, it can be further modified to introduce additional functional groups. The double bond in the dihydrodioxin ring is electron-rich and susceptible to electrophilic attack, and it can also participate in cycloaddition reactions.

A notable example of the reactivity of a closely related system is the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a precursor for 2,3-dimethylene-1,4-dioxane in [4+2] cycloaddition reactions. nih.gov This diene, generated in situ, reacts with various dienophiles to construct functionalized cyclohexene (B86901) derivatives. This demonstrates the potential to use the dihydrodioxin core as a scaffold for building more complex molecular architectures.

For analogous aromatic-fused systems like 2,3-dihydrobenzo[b] nih.govnih.govdioxine, electrophilic substitution reactions are possible. For example, nitration can be achieved using a mixture of nitric acid and trifluoroacetic acid, introducing a nitro group onto the benzene (B151609) ring. nih.gov This highlights the potential for functionalizing the aromatic part of benzo-fused dihydrodioxins.

| Substrate | Reagents | Product | Yield | Ref |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane & N-phenylmaleimide | AlCl₃ | [4+2] Cycloaddition adduct | 51% | nih.gov |

| 2,3-Dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | HNO₃, CF₃COOH | 7-Nitro-2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | 9% | nih.gov |

Strategies for Introducing Alkyl Substituents

The introduction of alkyl substituents onto the 2,3-dihydro-1,4-dioxin scaffold can be accomplished through several synthetic routes. These strategies either involve the construction of the dioxin ring from alkyl-substituted precursors or the direct alkylation of a pre-formed dioxin ring system.

One prominent method involves the cyclization of catechols with appropriately substituted dihaloalkanes. For instance, the synthesis of 2,3-dihydrobenzo[b] pleiades.onlineyoutube.comdioxine derivatives can be achieved by reacting a substituted catechol with a dihaloalkane like 1,2-dibromoethane in the presence of a base such as potassium carbonate. nih.gov This approach allows for the incorporation of substituents present on the initial catechol ring into the final benzodioxin structure.

Another strategy focuses on the direct functionalization of an existing, activated dihydro-1,4-dioxin ring. A notable example is the acylation of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones. The reaction with acetyl chloride in the presence of a Lewis acid catalyst like zinc(II) chloride leads to the introduction of an acetyl group at the 5-position of the ring. pleiades.online Although this introduces an acyl group, it represents a key method for creating a carbon-carbon bond at a specific position, and the resulting ketone can be a precursor for further alkylation reactions.

Furthermore, modern catalytic methods offer powerful tools for C-H alkylation. While not yet specifically demonstrated on this compound itself, copper hydride (CuH)-catalyzed enantioselective alkylation has been successfully applied to other heterocyclic systems like indoles. nih.gov Such methods, which often exhibit high regioselectivity and enantioselectivity, hold promise for the direct alkylation of the dihydro-1,4-dioxin ring. nih.gov The choice of ligand in these catalytic systems can be crucial for controlling the site of alkylation. nih.gov

The following table summarizes selected methods for the synthesis of alkyl-substituted dihydro-1,4-dioxin systems.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | Methyl 2,3-dihydrobenzo[b] pleiades.onlineyoutube.comdioxine-5-carboxylate | Not specified | nih.gov |

| 3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-one | Acetyl chloride, ZnCl₂ | 3-Alkyl-5-acetyl-6-methyl-2,3-dihydro-1,4-dioxin-2-one | Not specified | pleiades.online |

| 2,4-Dihydroxyacetophenone | 1,2-Dibromoethane, CsHCO₃ | 2-(2,4-Dihydroxyphenyl)-2-methyl-1,3-dioxolane | Good | nih.gov |

Regioselective Functionalization of the Dioxin Ring

Achieving regioselectivity in the functionalization of the 2,3-dihydro-1,4-dioxin ring is crucial for the synthesis of well-defined isomers. The electronic properties and the existing substitution pattern of the dioxin ring heavily influence the position of incoming electrophiles or other reactive species.

A prime example of regioselective functionalization is the Friedel-Crafts acylation of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones. The reaction with acetyl chloride in the presence of zinc(II) chloride selectively introduces the acetyl group at the C-5 position. pleiades.online This selectivity is likely directed by the electronic nature of the dioxinone ring system.

Halogenation is another important transformation that can be controlled to achieve regioselectivity. While direct halogenation of the parent 2,3-dihydro-1,4-dioxin can lead to a mixture of products, the use of directing groups or specific catalysts can favor the formation of a single isomer. For instance, in the related 1,4-benzodiazepinone system, direct halogenation with N-bromosuccinimide (NBS) occurs on the central aromatic ring, whereas palladium-catalyzed C-H activation directs the halogen to the ortho position of a phenyl substituent. nih.gov This highlights the power of catalytic methods in controlling regioselectivity.

Nitration of substituted 2,3-dihydrobenzo[b] pleiades.onlineyoutube.comdioxine derivatives also demonstrates regiocontrol. The reaction of 2,3-dihydrobenzo[b] pleiades.onlineyoutube.comdioxine-5-carboxamide with nitric acid in trifluoroacetic acid results in the selective nitration at the 7-position. nih.gov

The table below provides examples of regioselective functionalization reactions on dihydro-1,4-dioxin and related systems.

| Substrate | Reagent(s) | Position of Functionalization | Product | Reference |

| 3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-one | Acetyl chloride, ZnCl₂ | 5 | 3-Alkyl-5-acetyl-6-methyl-2,3-dihydro-1,4-dioxin-2-one | pleiades.online |

| 2,3-Dihydrobenzo[b] pleiades.onlineyoutube.comdioxine-5-carboxamide | Nitric acid, Trifluoroacetic acid | 7 | 7-Nitro-2,3-dihydrobenzo[b] pleiades.onlineyoutube.comdioxine-5-carboxamide | nih.gov |

| 1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | NBS | 7 | 7-Bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | nih.gov |

| 1,3-Dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | NBS, Pd(OAc)₂ | 2' (on phenyl ring) | 2'-Bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | nih.gov |

Stereoselective Synthesis of 2,3-Dihydro-1,4-dioxin Derivatives

The synthesis of chiral 2,3-dihydro-1,4-dioxin derivatives, where the stereochemistry at the C-2 and C-3 positions is controlled, is a significant challenge that has been addressed through various asymmetric strategies. These methods often employ chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity.

One approach involves the use of chiral catalysts in cyclization reactions. For example, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes, demonstrating the potential of transition metal catalysis to create complex chiral architectures with high enantio- and diastereoselectivity. researchgate.net While not directly applied to dioxins, this methodology could potentially be adapted.

Asymmetric aldol (B89426) reactions of silyl (B83357) enol ethers derived from 6-methyl-1,3-dioxin-4-ones with aldehydes, mediated by a chiral tartaric acid-derived acylborane complex, provide a novel route to enantiomerically enriched 1,3-dioxin-4-ones bearing a hydroxylated alkyl group at the 6-position. researchgate.net

Furthermore, cobalt-catalyzed asymmetric reductive coupling reactions have been developed for the synthesis of sterically bulky chiral amides. acs.org Although these reactions were performed using 1,4-dioxane as a solvent and did not form the dioxin ring itself, the principles of using chiral ligands to control the stereochemical outcome of reactions involving related heterocyclic structures are highly relevant. acs.org The choice of a suitable chiral ligand is paramount in achieving high enantiomeric excess. acs.org

The direct replacement of chlorine in 2,3-dichloro-1,4-dioxan can lead to the formation of trans-isomers, indicating a degree of inherent stereocontrol in substitution reactions on the saturated dioxane ring. rsc.org

The following table presents selected examples of stereoselective syntheses of or related to chiral dihydro-1,4-dioxin derivatives.

| Reaction Type | Chiral Source/Catalyst | Substrates | Product Feature | Enantiomeric/Diastereomeric Ratio | Reference |

| Asymmetric Aldol Reaction | Tartaric acid-derived (acyloxy)borane complex | Silyl enol ether of 6-methyl-1,3-dioxin-4-one, Aldehyde | Chiral 1,3-dioxin-4-one with hydroxylated alkyl group | Not specified | researchgate.net |

| Asymmetric Reductive Coupling | CoI₂ / Chiral NPN ligand (L12) | Tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, 4-Methylphenyl isocyanate | Chiral amide with quaternary stereocenter | 98.5:1.5 er | acs.org |

| Asymmetric (4 + 2) Dipolar Cyclization | Pd₂(dba)₃·CHCl₃ / Chiral ligand (L8) | Vinylbenzoxazinanone, 1-Diazonaphthalene-2(1H)-one | Chiral spiro-indene | High enantio- and diastereoselectivities | researchgate.net |

| Substitution | - | 2,3-Dichloro-1,4-dioxan, Thiourea | trans-SS′-(1,4-Dioxan-2,3-diyl)dithiouronium dichloride | trans-isomer formed | rsc.org |

Reactivity and Mechanistic Pathways of 2,3 Dihydro 5,6 Dimethyl 1,4 Dioxin

Chemical Transformations of the Dihydro-1,4-dioxin Ring

The dihydro-1,4-dioxin ring is susceptible to a variety of chemical reactions, targeting either the electron-rich double bond or the saturated carbon centers adjacent to the oxygen atoms.

Reactions at the Unsaturated Positions

The carbon-carbon double bond in 2,3-Dihydro-5,6-dimethyl-1,4-dioxin is the primary site for electrophilic additions and cycloaddition reactions. The electron-donating nature of the adjacent oxygen atoms and the methyl groups enhances the nucleophilicity of the double bond, making it reactive towards a variety of electrophiles.

Electrophilic Additions:

Similar to other electron-rich alkenes, 2,3-dihydro-1,4-dioxins undergo addition reactions with electrophiles. For instance, the parent 2,3-dihydro-1,4-dioxin reacts with bromine to yield the corresponding dibromo adduct. thieme-connect.de While specific studies on this compound are limited, it is expected to undergo similar reactions. The general mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the bromide ion.

Cycloaddition Reactions:

The double bond of dihydro-1,4-dioxin derivatives can participate in cycloaddition reactions. For example, dihalocarbenes can add to the double bond of 1,4-benzodioxin (B1211060) to form gem-dihalocyclopropane derivatives. thieme-connect.de While not specifically documented for this compound, this type of reaction is plausible.

Reactivity of the Saturated C-2/C-3 Carbons

The saturated C-2 and C-3 carbons of the dihydro-1,4-dioxin ring are activated by the adjacent oxygen atoms. This makes them susceptible to reactions that are not typical for simple alkanes. While specific research on the reactivity of the C-2/C-3 carbons of this compound is scarce, studies on related 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine derivatives provide some insights. For instance, the methylene (B1212753) protons at these positions can exhibit weak acidity, although typically not acidic enough for easy deprotonation. nih.gov However, their proximity to the oxygen atoms can influence the stability of intermediates formed during reactions at other sites of the molecule.

Polymerization and Oligomerization Pathways

Mechanistic Studies of Dihydrodioxin Polymerization

The polymerization of 2,3-dihydro-1,4-dioxin and its derivatives can theoretically proceed through different mechanisms, including cationic, free-radical, and ring-opening polymerization. Free-radical polymerization of related dioxolane and dioxane derivatives has been investigated, showing a competition between vinyl addition and ring-opening polymerization. elsevierpure.com For instance, 2-methylene-1,3-dioxane undergoes significant ring-opening during free-radical polymerization. elsevierpure.com

Copolymerization with Other Monomers

While specific data on the copolymerization of this compound is not available, the general principles of copolymerization suggest that it could potentially be copolymerized with other vinyl monomers to introduce the dihydro-1,4-dioxin moiety into a polymer chain. The reactivity ratios of the comonomers would determine the resulting copolymer structure (i.e., random, alternating, or block).

Chemical Stability and Controlled Degradation Mechanisms

The chemical stability of this compound is an important consideration for its handling and potential applications. The ether linkages and the double bond are the most likely sites for degradation under specific conditions.

The thermal decomposition of the parent compound, 2,3-dihydro-p-dioxin, has been studied and found to yield ethylene (B1197577) and glyoxal (B1671930) in a first-order unimolecular reaction. rsc.org This suggests a potential pathway for the controlled thermal degradation of its substituted derivatives.

Table 1: Thermal Decomposition of 2,3-dihydro-p-dioxin rsc.org

| Temperature Range (°C) | Pressure Range (Torr) | Reaction Order | Products |

| 335 - 401 | 2 - 20 | First | Ethylene, Glyoxal |

Acid-catalyzed hydrolysis is a common degradation pathway for ethers. While 1,4-dioxin (B1195391) is reported to have greater stability towards dilute acids than vinyl ether or 2,3-dihydro-1,4-dioxin, strong acidic conditions can lead to the cleavage of the ether bonds. thieme-connect.de The mechanism would likely involve protonation of the ether oxygen followed by nucleophilic attack by water.

Base-catalyzed degradation is less common for simple ethers but can be relevant for derivatives with specific functional groups. For this compound, the primary modes of controlled degradation would likely be through thermal or acid-catalyzed processes.

Acid-Catalyzed Decomposition

While specific studies on the acid-catalyzed decomposition of this compound are not extensively detailed in the available literature, the reactivity of the closely related 2,5-dimethyl-1,4-dioxane provides significant insights. Dimethyl dioxane is known to be highly susceptible to acid-catalyzed hydrolysis. masterorganicchemistry.com Strong acids, such as concentrated sulfuric acid, can induce the breakdown of the dioxane ring. masterorganicchemistry.com

The generally accepted mechanism for the acid-catalyzed hydrolysis of cyclic ethers like dioxanes involves the protonation of one of the oxygen atoms, followed by nucleophilic attack by water. In the case of this compound, the presence of the double bond introduces additional electronic effects that can influence the reaction pathway. The decomposition is anticipated to proceed through a mechanism initiated by the protonation of an ether oxygen, leading to ring-opening and the formation of intermediate carbocations. The stability of these carbocations will be influenced by the methyl groups. Subsequent reaction with a nucleophile, typically water in aqueous acidic solutions, would lead to the final decomposition products.

Thermal Degradation Profiles

The thermal stability of this compound can be understood by examining the thermal decomposition of the parent compound, 2,3-dihydro-p-dioxin. Studies on the thermal unimolecular decomposition of 2,3-dihydro-p-dioxin have shown that it undergoes a first-order reaction to yield ethylene and glyoxal as the primary products. rsc.org This decomposition is believed to be a concerted process proceeding through a cyclic transition state.

The thermal decomposition of 2,3-dihydro-p-dioxin was studied over a temperature range of 335 to 401°C and pressures from 2 to 20 Torr. rsc.org The reaction was found to be kinetically first-order and likely unimolecular, yielding ethylene and glyoxal quantitatively. rsc.org The rate constants for this decomposition fit the Arrhenius equation. rsc.org

| Temperature (°C) | Pressure (Torr) | Rate Constant (k, s⁻¹) |

| 335 | 2 - 20 | Varies with pressure |

| 401 | 2 - 20 | Varies with pressure |

This table illustrates the conditions under which the thermal decomposition of the related compound 2,3-dihydro-p-dioxin has been studied. Specific rate constants for this compound are not available.

For this compound, the presence of two methyl groups on the double bond would be expected to influence the energetics of the decomposition pathway, but the fundamental mechanism is likely to be similar to that of the unsubstituted parent compound.

Role as a Precursor in Diverse Organic Reactions

The structural features of this compound make it a potentially valuable precursor in various organic reactions, particularly in the synthesis of heterocyclic compounds and in cycloaddition reactions.

The electron-rich carbon-carbon double bond within the dihydrodioxin ring system allows it to function as a diene in Diels-Alder reactions. masterorganicchemistry.comwikipedia.org In a [4+2] cycloaddition, the dihydrodioxin can react with a dienophile to form a bicyclic adduct, which can then be further transformed into a variety of functionalized cyclohexene (B86901) derivatives. nih.gov The specific nature of the dienophile and the reaction conditions will dictate the structure of the resulting cycloadduct.

For instance, a related compound, 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor, undergoes [4+2] cycloaddition reactions with various dienophiles to construct functionalized cyclohexene derivatives. nih.gov These adducts are valuable intermediates for the synthesis of biologically important materials. nih.gov While direct examples for this compound are scarce, its structural analogy suggests similar reactivity.

| Reaction Type | Reactant(s) | Product Type | Potential Application |

| Diels-Alder Reaction | Dienophile | Substituted cyclohexene derivative | Synthesis of complex molecules |

| Heterocycle Synthesis | Various reagents | Functionalized heterocycles | Development of new materials and pharmaceuticals |

This table outlines the potential applications of this compound as a precursor in organic synthesis based on the reactivity of similar compounds.

Furthermore, the dihydrodioxin moiety can serve as a masked diol, which can be revealed through subsequent chemical transformations of the products derived from its initial reactions. This property adds to its versatility as a synthetic intermediate. The synthesis of various substituted dibenzo rsc.orgnih.govdioxines has been achieved through reactions involving catechol and substituted benzenes, highlighting the utility of the dioxin framework in building more complex heterocyclic systems. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin. The molecule's inherent symmetry simplifies its spectra, providing clear insights into its chemical environment.

The high degree of symmetry in this compound (C₆H₁₀O₂) results in a simple and predictable NMR profile. nih.gov Due to a plane of symmetry bisecting the C=C and O-C-C-O bonds, the two methyl groups are chemically equivalent, as are the two carbons of the double bond and the four protons and two carbons of the saturated ethylene (B1197577) glycol fragment.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show two distinct signals:

A singlet corresponding to the six protons of the two equivalent methyl groups (CH₃ ).

A singlet corresponding to the four protons of the equivalent methylene (B1212753) groups (-O-CH₂ -CH₂ -O-).

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals, corresponding to the three unique carbon environments in the molecule:

One signal for the two equivalent methyl carbons (C H₃).

One signal for the two equivalent methylene carbons (-O-C H₂-C H₂-O-).

One signal for the two equivalent sp²-hybridized carbons of the double bond (-C =C -).

The predicted chemical shifts, based on analogous structures and general substituent effects, are summarized in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on principles of NMR spectroscopy and analysis of similar structures.

| Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl Protons (-CH₃) | ~1.9 - 2.1 | Singlet (s) | 6H |

| Methylene Protons (-CH₂-CH₂-) | ~3.8 - 4.0 | Singlet (s) | 4H |

| Group | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbons (-CH₃) | ~15 - 20 |

| Methylene Carbons (-CH₂-CH₂-) | ~64 - 67 |

| Vinylic Carbons (C=C) | ~125 - 130 |

Two-dimensional NMR experiments would be instrumental in confirming the assignments made in the 1D spectra and providing unequivocal proof of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to be very simple. It would show no cross-peaks, as the methyl and methylene protons are separated by quaternary carbons and oxygen atoms, meaning they are not coupled to each other. This lack of correlation confirms their isolation within the molecular framework.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons. It would show two cross-peaks: one connecting the methyl proton signal to the methyl carbon signal and another connecting the methylene proton signal to the methylene carbon signal. This would definitively link the proton and carbon assignments.

A cross-peak between the methyl protons and the vinylic carbons (³J coupling).

A cross-peak between the methyl protons and the other methyl carbon (through the double bond, ⁴J coupling, which may be weak or unobservable).

A cross-peak between the methylene protons and the vinylic carbons (³J coupling).

A cross-peak between the methylene protons and the other methylene carbon (²J coupling).

These 2D NMR techniques, when used in combination, provide an unambiguous confirmation of the molecule's covalent structure. chemicalbook.com

The saturated part of the this compound ring is not planar and exists in a dynamic equilibrium between various conformers. The most stable conformation is expected to be a half-chair. At room temperature, the interconversion between these half-chair forms is extremely rapid on the NMR timescale. np-mrd.org This rapid exchange results in the observation of averaged signals, leading to the simple, symmetric spectra described above where the four methylene protons appear as a single peak.

Through the use of Dynamic NMR (DNMR) , specifically variable-temperature (VT) experiments, this conformational exchange could be studied. By lowering the temperature, the rate of interconversion would decrease. If the temperature is lowered sufficiently to the point where the exchange becomes slow on the NMR timescale (the coalescence point), the single peak for the methylene protons would broaden and eventually decoalesce into a more complex pattern representing the distinct axial and equatorial protons of a static half-chair conformation. np-mrd.org From such a study, the energy barrier for the ring inversion could be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint that complements NMR data.

The vibrational spectrum of this compound is dominated by features arising from the dihydro-1,4-dioxin core. By analyzing the parent compound, 2,3-dihydro-1,4-dioxin, key vibrational modes can be identified. nist.govnist.gov

C=C Stretch: A strong band corresponding to the stretching of the carbon-carbon double bond is expected. In Raman spectroscopy, this mode is typically very intense due to the change in polarizability.

C-O-C Stretch: The ether linkages give rise to characteristic C-O stretching vibrations. Both asymmetric and symmetric C-O-C stretching modes are expected, which are typically strong in the IR spectrum.

=C-H Bending: Out-of-plane and in-plane bending vibrations of the (absent in this specific molecule but present in the parent) vinylic C-H bonds.

CH₂ Modes: The methylene groups produce characteristic stretching, scissoring (bending), wagging, and twisting vibrations.

Principal Vibrational Modes for a 2,3-Dihydro-1,4-dioxin Ring Frequency ranges are approximate and based on data for 2,3-dihydro-1,4-dioxin and general group frequencies. nist.govnist.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Methylene) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=C Stretch | 1650 - 1690 | Medium-Variable | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | ~1050 | Weak | Medium |

The addition of two methyl groups at the C5 and C6 positions introduces new vibrational modes and perturbs the existing modes of the parent dioxin ring.

New C-H Modes: The spectra will now include C-H symmetric and asymmetric stretching vibrations from the methyl groups in the 2870-2980 cm⁻¹ region, as well as methyl-specific bending (umbrella) modes around 1375 cm⁻¹.

Shift in C=C Frequency: The substitution of vinylic hydrogens with electron-donating methyl groups typically lowers the frequency of the C=C stretching vibration slightly due to mass effects and electronic contributions.

Coupling of Vibrations: The methyl group vibrations, particularly bending and rocking modes, can couple with the vibrational modes of the ring. This coupling can create new pathways for intramolecular vibrational energy redistribution and may lead to shifts in the frequencies of the ring modes compared to the unsubstituted parent compound.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₁₀O₂), the molecular weight is 114.14 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular ion peak for this compound is observed at an m/z of 114. nih.gov

The fragmentation pattern provides valuable clues about the molecule's structure. The fragmentation of cyclic ethers like dioxins often involves ring cleavage. Drawing parallels with the known fragmentation of 1,4-dioxane (B91453), key fragmentation pathways for this compound can be predicted. docbrown.inforesearchgate.net A primary fragmentation route is likely the loss of a methyl group (CH₃•), resulting in a stable ion. Another significant pathway involves the cleavage of the C-O bonds, characteristic of ethers. A retro-Diels-Alder reaction, facilitated by the double bond in the dihydrodioxin ring, is also a plausible fragmentation mechanism.

The resulting fragments offer a signature pattern for identifying the compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which induces electronic transitions between molecular orbitals. The parts of a molecule responsible for light absorption are known as chromophores. fiveable.me In this compound, the primary chromophore is the carbon-carbon double bond (C=C) within the dihydrodioxin ring. shimadzu.com

Functional groups with non-bonding electrons, known as auxochromes, can modify the absorption of a chromophore. The two ether oxygen atoms (-O-) in the ring act as auxochromes, with their lone pairs of electrons influencing the electronic transitions. youtube.com

The presence of the C=C double bond and the oxygen lone pairs allows for specific types of electronic transitions:

π → π Transition:* An electron from the π bonding orbital of the C=C double bond is excited to the corresponding π* antibonding orbital. These transitions are typically high in energy and intensity.

n → σ Transition:* A non-bonding electron from one of the oxygen atoms is excited to a σ* antibonding orbital.

Due to the limited conjugation in the molecule, the maximum absorption wavelength (λ_max) is expected to occur in the shorter wavelength UV region, likely below 220 nm. The presence of the methyl groups as auxochromes may cause a slight bathochromic (red) shift compared to the unsubstituted dihydrodioxin.

Luminescence, including fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. Molecules with π-systems, such as dihydrodioxins, have the potential to be fluorescent. After excitation to a higher electronic state (typically S₁), the molecule can relax to the ground state (S₀) by emitting a photon.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, providing direct insight into the electronic structure. nih.gov By applying Koopmans' theorem, the ionization energies can be correlated with the binding energies of the electrons in their respective molecular orbitals.

For this compound, PES would be instrumental in mapping the energy levels of its valence orbitals. rsc.org Key features in the PES spectrum would correspond to the ionization from:

The π orbital of the C=C double bond.

The non-bonding (n) orbitals associated with the lone pairs on the two oxygen atoms.

The manifold of σ orbitals that constitute the single bonds of the molecular framework.

This analysis allows for the experimental determination of the relative energies of the highest occupied molecular orbitals (HOMOs). Specifically, it could resolve whether the π(C=C) orbital or the oxygen non-bonding orbitals (n_O) are higher in energy, which has significant implications for the molecule's reactivity and the nature of its lowest energy electronic transitions observed in UV-Vis spectroscopy. aps.org

Compound Index

Crystallographic Analysis and Conformational Dynamics

X-ray Diffraction Studies of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin Derivatives

While specific X-ray diffraction data for this compound is not extensively documented in readily available literature, numerous studies on its derivatives provide significant insights into the molecular geometry and intermolecular forces that govern the structure of the 2,3-dihydro-1,4-dioxin ring system.

In another example, the crystal structure of a piperidine (B6355638) derivative containing a dioxin moiety, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, was solved and confirmed the piperidine ring adopts a chair conformation. Similarly, studies on steroidal derivatives incorporating the 2,3-dihydro-1,4-dioxin ring have been conducted, contributing to the understanding of how this heterocyclic system integrates with larger molecular frameworks. rsc.org

The following table summarizes key crystallographic data for a representative derivative:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃ClO₃ |

| Crystal System | Not specified |

| Space Group | Not specified |

| Dihedral Angle (chlorophenyl and dihydrobenzodioxine rings) | 8.31 (9)° |

| Dihydrodioxine Ring Conformation | Half-chair |

| RMS Deviation (non-H atoms) | 0.1742 Å |

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. In derivatives of 2,3-dihydro-1,4-dioxin, these interactions play a crucial role in stabilizing the crystal structure.

Weak intermolecular forces, such as C—H⋯O and C—H⋯Cl hydrogen bonds, are significant in the crystal packing of these compounds. nist.gov For example, in (E)-1-(2,3-dihydrobenzo[b] nist.govacs.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, these weak hydrogen bonds, along with π–π stacking interactions between aromatic rings, define the packing motifs. nist.gov

Gas Electron Diffraction for Gas-Phase Molecular Structure

As of the current literature review, no specific studies utilizing gas electron diffraction to determine the gas-phase molecular structure of this compound have been identified. While the NIST Chemistry WebBook provides other gas-phase data for the parent compound, 2,3-dihydro-1,4-dioxin, such as thermochemistry and ion energetics data, experimental gas-phase structural parameters from electron diffraction are not available. nist.gov

Conformational Analysis of the 2,3-Dihydro-1,4-dioxin Ring System

The 2,3-dihydro-1,4-dioxin ring is a six-membered heterocycle containing two oxygen atoms and a double bond. This structure imparts a degree of flexibility, allowing it to adopt several non-planar conformations.

The 2,3-dihydro-1,4-dioxin ring system typically avoids a planar conformation due to ring strain. Instead, it preferentially adopts puckered conformations. The most commonly cited conformations are the half-chair and the twist-boat (or skew-boat). In a fused-ring system, such as in a derivative of 2,3-dihydrobenzo[b] nist.govacs.orgdioxin, the dihydrodioxine ring has been shown to adopt a conformation closest to a half-chair. nist.gov For related saturated 1,4-dioxane (B91453) rings, such as in trans-2,3-dichloro-1,4-dioxan, a chair conformation is observed in the solid state. researchgate.net This suggests that the energetic landscape of the 2,3-dihydro-1,4-dioxin ring is sensitive to substitution and its environment, allowing for different low-energy conformations.

The presence of two methyl groups at the 5- and 6-positions on the double bond of the 2,3-dihydro-1,4-dioxin ring is expected to have a significant influence on the ring's conformational preference. While direct experimental studies on the conformation of this compound are scarce, general principles of conformational analysis can provide insights.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure (DFT, Ab Initio Methods)

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on 2,3-Dihydro-5,6-dimethyl-1,4-dioxin. Such calculations would provide valuable insight into the molecule's electronic characteristics.

Geometry Optimization and Energetic Stability

Information regarding the optimized molecular geometry, bond lengths, bond angles, and energetic stability derived from computational methods is not available in published literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There are no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This information is crucial for understanding its kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potentials

No studies detailing the Mulliken atomic charges, natural bond orbital (NBO) analysis, or molecular electrostatic potential (MEP) maps for this compound are available. These analyses would explain the distribution of electron density and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

There is no literature available on the computational prediction of spectroscopic properties for this compound, nor any studies correlating such predictions with experimental spectra.

Computational NMR Chemical Shifts

No data could be found on the theoretical prediction of 1H or 13C NMR chemical shifts for this molecule using methods like GIAO (Gauge-Independent Atomic Orbital).

Predicted IR and Raman Spectra

Calculated vibrational frequencies, intensities, and assignments for the IR and Raman spectra of this compound have not been reported in the scientific literature.

Theoretical UV-Vis Absorption Spectra

Theoretical calculations of the Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound are performed to predict its electronic transitions. These computations, typically employing Time-Dependent Density Functional Theory (TD-DFT), provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the structure lacks an extended conjugated π-system. The primary chromophore is the isolated carbon-carbon double bond within the dihydrodioxin ring. Consequently, the principal electronic transitions are expected to be π → π* transitions associated with this double bond, which typically occur in the far UV region. Lower energy n → π* transitions may also be possible but are generally weak. The presence of two oxygen atoms can influence the electronic environment, but their non-bonding electrons are not part of a conjugated system.

Table of Predicted Spectroscopic Data:

| Transition Type | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* | ~180-200 | Strong absorption due to the C=C double bond. |

Note: The data in this table are representative values for isolated alkene and ether chromophores and serve as an estimation for what would be expected from a detailed computational study.

Aromaticity and Anti-aromaticity Evaluation for Dioxin Systems

The concepts of aromaticity and anti-aromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. These concepts are strictly defined by Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons to be aromatic or 4n π-electrons to be anti-aromatic. masterorganicchemistry.com

The parent compound, 1,4-dioxin (B1195391), contains a ring with two double bonds and two oxygen atoms, potentially contributing 8 π-electrons to a cyclic system. chemicalforums.com If planar, this 8-electron system would be considered anti-aromatic and highly unstable. masterorganicchemistry.comstackexchange.com To avoid this destabilization, 1,4-dioxin and similar molecules distort from planarity, breaking the continuous conjugation and becoming non-aromatic. chemicalforums.com This distortion minimizes the anti-aromatic character. chemicalforums.com

However, This compound is structurally different. The presence of a saturated C-C single bond in the "dihydro" part of the ring means the cyclic system of π-orbitals is interrupted. Therefore, it does not meet the criteria for being either aromatic or anti-aromatic. It is classified as a non-aromatic, heterocyclic alkene.

Table: Aromaticity Criteria for Dioxin-related Systems

| Property | Aromatic (e.g., Benzene) | Anti-aromatic (e.g., Planar 1,4-Dioxin) | Non-aromatic (this compound) |

|---|---|---|---|

| Cyclic System | Yes | Yes | Yes |

| Planarity | Yes | Required, but distorts chemicalforums.com | No (puckered ring) |

| Conjugation | Fully Conjugated | Fully Conjugated | Interrupted |

| π-electron Count | 6 (4n+2) | 8 (4n) chemicalforums.com | 2 (from one C=C bond) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a method for exploring the conformational landscape of a molecule over time. springernature.com By simulating the motion of atoms under the influence of a force field, MD can reveal the preferred three-dimensional structures, the pathways of conformational interconversion, and the relative populations of different conformers at a given temperature.

Table: Conformational Analysis Data from MD Simulations

| Conformer | Ring Pucker | Methyl Group Orientations | Predicted Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Half-Chair | Di-equatorial | 0.0 | ~85% |

| 2 | Half-Chair | Axial-Equatorial | 1.5 | ~10% |

| 3 | Twist-Boat | - | 3.0 | ~5% |

Note: The data presented are hypothetical, based on general principles of conformational analysis for substituted cyclohexene-like rings, and serve to illustrate the type of information obtained from MD simulations.

Applications in Chemical Synthesis and Functional Materials

Role as Chemical Synthons for Diverse Heterocyclic Compounds

2,3-Dihydro-5,6-dimethyl-1,4-dioxin serves as a valuable chemical synthon, or building block, for the synthesis of a variety of heterocyclic compounds. Its reactivity is primarily centered around the carbon-carbon double bond and the ether linkages within the dioxin ring. These reactive sites allow for a range of chemical transformations, leading to the formation of more complex molecular architectures.

One notable application is in the synthesis of pyrazine (B50134) derivatives. While direct synthesis from this compound is a subject of ongoing research, methods for preparing 5-substituted 2,3-dimethylpyrazines from the closely related 2,3-dimethyl-5,6-dihydropyrazine have been reported. tandfonline.com These reactions typically involve the condensation of the dihydropyrazine (B8608421) with aldehydes or ketones. Given the structural similarity, it is plausible that this compound could be a precursor for similar pyrazine syntheses, potentially through an initial ring-opening or rearrangement followed by condensation. The synthesis of pyrazines is of significant interest due to their wide-ranging applications in pharmaceuticals and as flavoring agents. tandfonline.comnih.govresearchgate.net

Furthermore, the dihydrodioxin ring can participate in cycloaddition reactions. For instance, related dihydrodioxins have been shown to undergo [2+2] cycloadditions. thieme-connect.de A related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serves as a stable precursor to the highly reactive 2,3-dimethylene-1,4-dioxane, which readily participates in [4+2] cycloaddition reactions with various dienophiles to construct functionalized cyclohexene (B86901) derivatives. ontosight.airesearchgate.net This suggests that the double bond in this compound could also be susceptible to cycloaddition reactions, providing a pathway to complex polycyclic systems. The reactivity of the double bond in 5,6-unsubstituted 1,4-dihydropyridines in cycloaddition reactions further supports this potential. nih.govnih.gov

The synthesis of other heterocyclic systems, such as those containing the 2,3-dihydrobenzo[b] thieme-connect.deresearchgate.netdioxine moiety, often involves the reaction of a catechol derivative with a 1,2-dihaloethane. nih.gov While this is a different synthetic approach, it highlights the utility of the dihydrodioxin framework in constructing more complex heterocyclic structures.

Integration into Polymeric and Advanced Material Architectures

The unique structure of this compound makes it a candidate for incorporation into polymers and advanced materials, potentially imparting specific thermal, mechanical, or optoelectronic properties.

Development of Specialty Polymers

While the direct polymerization of this compound is not extensively documented, the reactivity of the dihydrodioxin ring suggests potential for polymerization. Ring-opening polymerization (ROP) is a common method for polymerizing cyclic esters and ethers. Although more commonly applied to lactones such as 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide) to produce polylactic acid (PLA), a biodegradable polyester, the ether linkages in this compound could potentially be cleaved under certain catalytic conditions to yield polyethers. acs.org These polyethers would possess a unique microstructure derived from the dimethyl-substituted backbone.

Another potential route to polymers is through the cycloaddition reactions mentioned previously. If a bifunctional derivative of this compound were synthesized, it could undergo polyaddition reactions with a suitable comonomer to form a variety of polymer architectures. The resulting polymers could find applications as specialty plastics with tailored properties.

Applications in Optoelectronic Devices (e.g., based on AIE properties)

The field of optoelectronics is constantly seeking new materials with unique photophysical properties. tdl.orgrsc.orgresearchgate.net One area of significant interest is Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. researchgate.net This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ). AIE-active materials have shown great promise in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. tdl.org

The AIE effect is often observed in molecules with rotatable units, such as the phenyl rings in tetraphenylethylene (B103901) (TPE). In solution, these rotors undergo rapid intramolecular rotation, which provides a non-radiative decay pathway for the excited state. In the aggregated state, these rotations are restricted, leading to a significant increase in fluorescence quantum yield. rsc.orgrsc.org

While there are no direct reports of AIE properties for this compound itself, it could potentially be incorporated as a structural motif into larger AIE-active molecules. For example, by functionalizing the dioxin ring with TPE or other AIE-active cores, it may be possible to create novel luminogens. researchgate.net The heterocyclic nature of the dioxin ring could influence the packing of the molecules in the solid state and thus modulate the AIE properties. The use of dioxane as a solvent in studies of AIE materials suggests the compatibility of this chemical functionality with AIE systems. researchgate.net Furthermore, phenazine-based AIE materials have been developed through the condensation of functionalized diamines with quinones, indicating that heterocyclic structures can be central to the design of AIE luminogens. scispace.com

Ligand Design in Coordination Chemistry

The oxygen atoms and the electron-rich double bond in this compound present potential coordination sites for metal ions, making it and its derivatives interesting candidates for ligand design in coordination chemistry. rsc.orgyoutube.com The two oxygen atoms, with their lone pairs of electrons, can act as a bidentate chelating ligand, forming a stable six-membered ring with a metal center. This is a common coordination mode for 1,4-dioxane (B91453) and its derivatives. rsc.org

The presence of the double bond adds another dimension to its coordination behavior. It could potentially coordinate to a metal center in a η²-fashion, similar to other alkenes. This could lead to the formation of organometallic complexes with interesting catalytic or electronic properties. The combination of both the ether and alkene functionalities could allow for the formation of multimetallic complexes or materials with tunable electronic properties.

The synthesis of mixed-ligand complexes is a common strategy to fine-tune the properties of coordination compounds. nih.govfrontiersin.org Derivatives of this compound could be used in conjunction with other ligands to create novel metal complexes with specific geometries and reactivities. For example, Schiff base ligands are widely used in coordination chemistry due to their facile synthesis and versatile coordination behavior. researchgate.net A Schiff base derived from an amino-functionalized this compound could act as a multidentate ligand, leading to stable and potentially catalytically active metal complexes.

Components in Advanced Chemical Sensors (excluding biological sensing)

The development of chemical sensors for the detection of various analytes, such as metal ions, is a critical area of research with applications in environmental monitoring and industrial process control. researchgate.net Optical and electrochemical sensors are two major classes of chemical sensors. nih.gov The ability of this compound to coordinate with metal ions through its oxygen atoms makes it a potential component for such sensors.

In an optical sensor, the binding of a metal ion to a ligand can cause a change in the absorption or emission properties of a chromophore or fluorophore. If this compound were incorporated into a fluorescent molecule, the chelation of a metal ion by the dioxin oxygens could lead to a change in the fluorescence intensity or wavelength, allowing for the detection of the metal ion. nih.gov This principle is widely used in the design of fluorescent chemosensors for heavy metal ions. researchgate.net

Electrochemical sensors operate by measuring changes in electrical properties, such as potential or current, upon interaction with an analyte. A modified electrode containing a derivative of this compound could be used to detect metal ions. The binding of the metal ion to the dioxin moiety on the electrode surface would alter the electrochemical response, providing a detectable signal.

Furthermore, the potential for this compound to be integrated into polymers opens up possibilities for creating sensor arrays or thin-film sensors. The unique binding properties of the dimethyl-dioxin moiety could be harnessed to create sensors with high selectivity for specific metal ions. The use of surface-enhanced Raman spectroscopy (SERS) for the detection of dioxin-like pollutants also suggests that the vibrational modes of the dioxin ring are sensitive to its environment, a property that could be exploited in sensor design. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Dihydro-5,6-dimethyl-1,4-dioxin, and how can reaction yields be improved?

- Methodology : Cyclization reactions using diols and ketones under acidic or thermal conditions are common. For example, analogous 1,4-dioxane derivatives are synthesized via nucleophilic substitution or esterification (e.g., ethyl ester formation in benzodioxine derivatives ). Optimization involves adjusting stoichiometry, catalysts (e.g., p-toluenesulfonic acid), and reaction time. Yield improvements may require purification via column chromatography or recrystallization, with monitoring by TLC or HPLC .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Identify functional groups (e.g., ether C-O stretching at ~1100 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; dihydro-dioxin protons as multiplets). ¹³C NMR confirms carbon types (e.g., methyl carbons at δ 15–25 ppm) .

- Single-crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, XRD analysis of benzodioxine derivatives confirmed chair-like conformations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology : Use complementary techniques:

- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering).

- DFT calculations to predict NMR/IR spectra and compare with experimental data. For example, DFT analysis of 4-(4-bromo-phenyl)dihydropyridine derivatives validated crystallographic parameters .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that may influence spectral shifts .

Q. What computational approaches predict the reactivity of this compound in oxidation or substitution reactions?

- Methodology :

- DFT or ab initio calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties (HOMO-LUMO gaps) and reaction pathways. For example, studies on benzodioxine carbonyl chlorides used DFT to predict electrophilic substitution sites .

- Molecular dynamics simulations assess solvent effects or thermal stability .

Q. How does the photolytic stability of this compound compare to analogous dioxane/dithiin derivatives?

- Methodology :

- GC-MS/HPLC-UV to analyze photodegradation products under UV irradiation (e.g., quinone formation in poly(phenylene oxide) degradation ).

- Kinetic studies to determine degradation rates. Compare with dithiin derivatives (e.g., Dimethipin’s decomposition at 246°C ).

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.